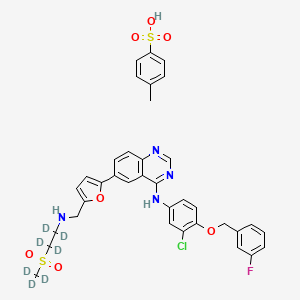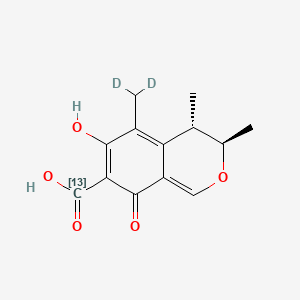
Lapatinib-d7 Ditosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lapatinib-d7 Ditosylate is a deuterated form of Lapatinib Ditosylate, which is a potent dual tyrosine kinase inhibitor. It is primarily used in the treatment of advanced or metastatic breast cancer that overexpresses the human epidermal growth factor receptor 2 (HER2). The deuterated version, Lapatinib-d7, is used in scientific research to study the pharmacokinetics and metabolic pathways of Lapatinib, as the deuterium atoms can provide more detailed insights into the drug’s behavior in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib-d7 Ditosylate involves the incorporation of deuterium atoms into the Lapatinib molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents. The key steps in the synthesis include:
Deuterium Exchange: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lapatinib-d7 Ditosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile are frequently used in these reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which are studied to understand the drug’s metabolic pathways and potential side effects.
Wissenschaftliche Forschungsanwendungen
Lapatinib-d7 Ditosylate is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactivity of deuterated compounds.
Biology: To investigate the biological effects and metabolic pathways of Lapatinib.
Medicine: To develop and optimize cancer therapies, particularly for HER2-positive breast cancer.
Industry: To improve the formulation and delivery of Lapatinib-based drugs.
Wirkmechanismus
Lapatinib-d7 Ditosylate exerts its effects by inhibiting the tyrosine kinase domains of both the epidermal growth factor receptor (HER1/EGFR) and the human epidermal growth factor receptor type 2 (HER2/ERBB2). By binding to the intracellular phosphorylation domain, it prevents receptor autophosphorylation upon ligand binding, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Used for the treatment of non-small cell lung cancer, targeting the epidermal growth factor receptor.
Afatinib: An irreversible inhibitor of the epidermal growth factor receptor family, used in the treatment of non-small cell lung cancer.
Osimertinib: A third-generation tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer with specific mutations.
Uniqueness
Lapatinib-d7 Ditosylate is unique due to its dual inhibition of both HER1 and HER2 receptors, making it particularly effective in treating HER2-positive breast cancer. The deuterated form provides additional benefits in research by allowing for more precise tracking of the drug’s metabolic pathways and pharmacokinetics.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDXXJABMOYNGY-LXACFCGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34ClFN4O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857921 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-{5-[({2-[(~2~H_3_)methanesulfonyl](~2~H_4_)ethyl}amino)methyl]furan-2-yl}quinazolin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009307-24-7 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-{5-[({2-[(~2~H_3_)methanesulfonyl](~2~H_4_)ethyl}amino)methyl]furan-2-yl}quinazolin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)



![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)


![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)
